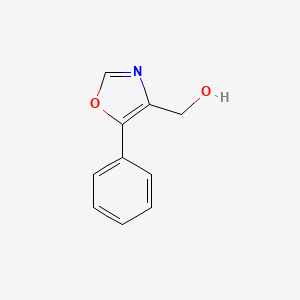

(5-Phenyl-1,3-oxazol-4-yl)methanol

CAS No.: 352018-88-3

Cat. No.: VC3720893

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352018-88-3 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | (5-phenyl-1,3-oxazol-4-yl)methanol |

| Standard InChI | InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |

| Standard InChI Key | LVHWTAMRDRDXJP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CO |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CO |

Introduction

Chemical Identity and Structure

(5-Phenyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . The compound contains an oxazole ring (a five-membered heterocyclic compound containing an oxygen and nitrogen atom) with a phenyl group attached at position 5 and a hydroxymethyl group (-CH2OH) at position 4.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature:

-

4-Oxazolemethanol, 5-phenyl-

-

(5-phenyloxazol-4-yl)methanol

-

(5-phenyl-4-oxazolyl)methanol

-

5-Phenyl-1,3-oxazole-4-methanol

For identification purposes, the compound has the following registry numbers:

-

CAS Registry Number: 352018-88-3

-

InChI: InChI=1/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

Physical and Chemical Properties

(5-Phenyl-1,3-oxazol-4-yl)methanol presents as a white solid under standard conditions . The compound possesses several notable physical and chemical properties that influence its behavior and potential applications.

Physical Properties

The key physical properties of (5-Phenyl-1,3-oxazol-4-yl)methanol are summarized in the following table:

Chemical Properties

The compound features several functional groups that influence its chemical reactivity:

-

The hydroxymethyl group (-CH2OH) provides alcohol reactivity

-

The oxazole ring contributes to its aromatic character and potential for coordination chemistry

-

The phenyl substituent adds lipophilicity and potential for π-π interactions

The predicted pKa value of 12.97±0.10 suggests that the compound is a weak acid, with the hydroxyl group being the likely acidic site .

Research Applications

The research applications of (5-Phenyl-1,3-oxazol-4-yl)methanol appear in scientific literature, though specific uses are somewhat limited in the available search results.

Fragment-Based Drug Discovery

There is evidence suggesting the compound has been utilized in fragment-based screening approaches for drug discovery. In a PhD thesis examining potential inhibitors against Pseudomonas aeruginosa, (5-phenyl-1,3-oxazol-4-yl)methanol was mentioned in the context of fragment libraries used for screening . The compound's relatively small size and functional groups make it suitable as a chemical fragment that could potentially bind to protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume